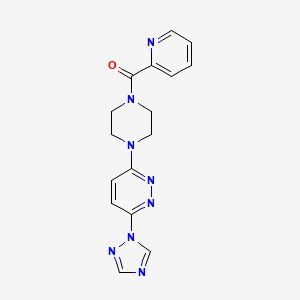

1,3-diphenyl-1H-pyrazole-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

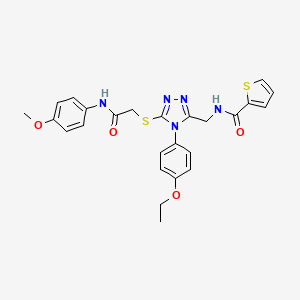

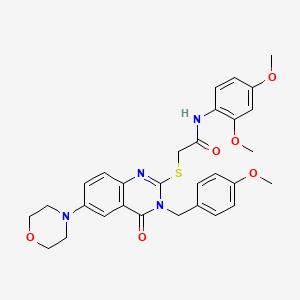

1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular weight of 278.31 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide involves a one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium . Further dehydration of oxime using a catalytic amount of orthophosphoric acid affords novel pyrazole-4-carbonitrile . This protocol serves as an ortho-phosphoric acid-catalyzed one-pot conversion of aldehyde to nitrile .Molecular Structure Analysis

The molecular structure of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide can be represented by the InChI code: 1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide include the condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime . This is followed by the dehydration of oxime using a catalytic amount of orthophosphoric acid .Physical And Chemical Properties Analysis

1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a powder at room temperature . It has a melting point of 157-158 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1,3-diphenyl-1H-pyrazole-4-carbohydrazide derivatives have shown promising results in antimicrobial studies. Compounds synthesized from this chemical have demonstrated potent to weak antimicrobial activity, with certain compounds exhibiting effective antimicrobial action against a range of bacteria and fungi. For instance, some derivatives synthesized by Ningaiah et al. (2014) have shown significant antimicrobial activity, comparable to standard drugs (Ningaiah et al., 2014). Additionally, Bakhite et al. (2000) explored the synthesis of various derivatives and their in vitro antibacterial and antifungal activity, further confirming the antimicrobial potential of compounds based on 1,3-diphenyl-1H-pyrazole-4-carbohydrazide (Bakhite et al., 2000).

Antifungal Applications

Derivatives of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide have also shown significant antifungal effects. For instance, Wang et al. (2020) developed novel pyrazole-4-formylhydrazine derivatives bearing a diphenyl ether moiety, which exhibited excellent antifungal effects against various fungal species. This study highlights the potential of these compounds in agricultural fungicide development (Wang et al., 2020).

Molecular Interaction and Docking Studies

1,3-diphenyl-1H-pyrazole-4-carbohydrazide derivatives have been subject to molecular interaction and docking studies, demonstrating potential in various biological processes. Pillai et al. (2017) conducted vibrational spectroscopic investigations and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, confirming its potential as an inhibitor of CDK2s, which could be significant in cancer treatment (Pillai et al., 2017).

Corrosion Protection

Research by Paul et al. (2020) indicates that certain carbohydrazide-pyrazole compounds exhibit remarkable corrosion protection behavior on mild steel in acidic solutions. This application could be significant in industrial processes and materials science (Paul et al., 2020).

Eigenschaften

IUPAC Name |

1,3-diphenylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-18-16(21)14-11-20(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,17H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWOFZAKNCIVFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-diphenyl-1H-pyrazole-4-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

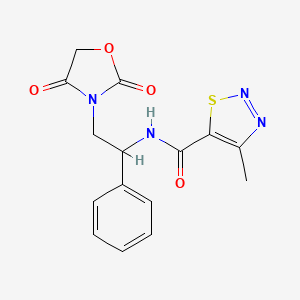

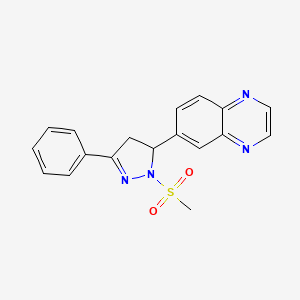

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2359845.png)

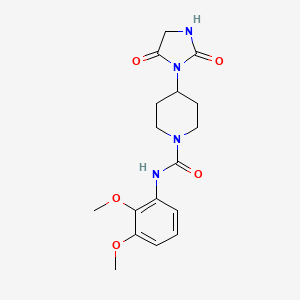

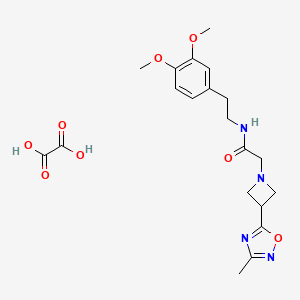

![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)

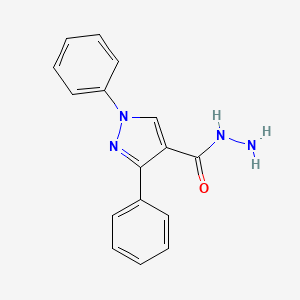

![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)